![molecular formula C22H32N2 B14210760 1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]- CAS No. 627519-34-0](/img/structure/B14210760.png)
1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- is a complex organic compound that features a unique structure combining a cyclooctyl group and a naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1,2-ethanediamine with cyclooctyl and naphthalenyl derivatives under controlled conditions. The reaction may require catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl derivatives, while reduction could produce cyclooctyl amines.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays and as a ligand in binding studies.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: This compound features diethyl groups instead of cyclooctyl and naphthalenyl groups.
1,2-Ethanediamine, N-methyl-: This variant has a methyl group in place of the cyclooctyl and naphthalenyl groups.
1,2-Ethanediamine, N,N-dimethyl-: Similar to the N-methyl variant but with two methyl groups.
Propriétés
Numéro CAS |
627519-34-0 |
|---|---|
Formule moléculaire |
C22H32N2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
N-cyclooctyl-N'-(1-naphthalen-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H32N2/c1-18(21-15-9-11-19-10-7-8-14-22(19)21)23-16-17-24-20-12-5-3-2-4-6-13-20/h7-11,14-15,18,20,23-24H,2-6,12-13,16-17H2,1H3 |
Clé InChI |
GHDCCYFFAYIVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)NCCNC3CCCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


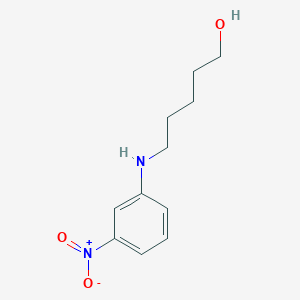
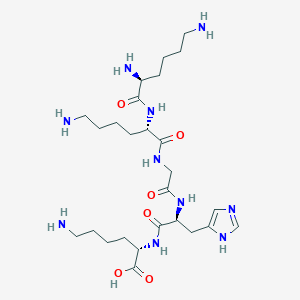

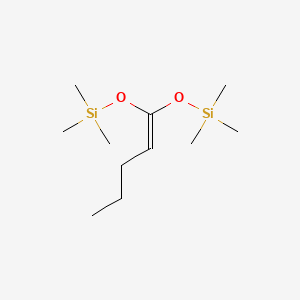
![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
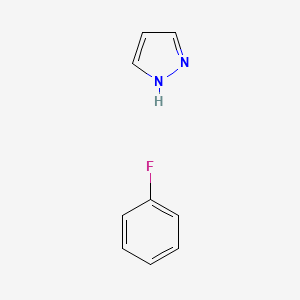

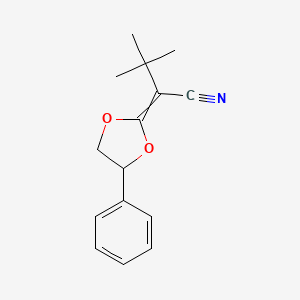
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
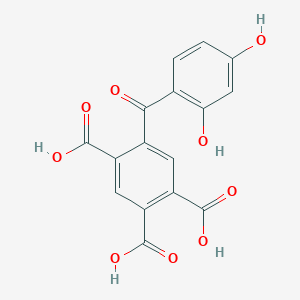
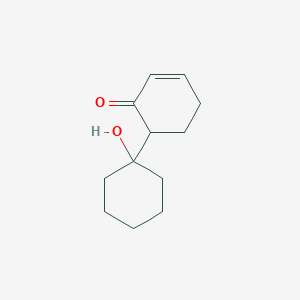
![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)
